molecular formula C9H9BClF3KNO B1409287 Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate CAS No. 1705578-16-0

Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate

Cat. No.: B1409287
CAS No.: 1705578-16-0
M. Wt: 289.53 g/mol
InChI Key: ZHYGGFLESBOHIW-UHFFFAOYSA-N
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Description

Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate is an organotrifluoroborate compound. Organotrifluoroborates are a class of organoboron compounds that contain an anion with the general formula [RBF₃]⁻. These compounds are known for their stability and versatility in various chemical reactions, particularly in metal-catalyzed cross-coupling reactions .

Mechanism of Action

Target of Action

Organotrifluoroborates, a class of compounds to which this compound belongs, are generally used in suzuki-miyaura coupling reactions . These reactions are used to form carbon-carbon bonds, a fundamental step in the synthesis of many organic compounds.

Mode of Action

The mode of action of Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate involves its hydrolysis to the corresponding boronic acid in situ during Suzuki-Miyaura coupling reactions . This allows the boronic acid to react with aryl halides to form carbon-carbon bonds .

Result of Action

The result of the action of this compound is the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This can lead to the synthesis of various organic compounds, potentially affecting multiple biochemical pathways and cellular processes depending on the specific compounds synthesized.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and air . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions under which it is stored and used.

Preparation Methods

The synthesis of potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate typically involves the reaction of 3-chlorophenylamine with a suitable boron reagent under controlled conditions. The reaction conditions often include the use of a strong base and a solvent such as tetrahydrofuran (THF). The product is then purified through crystallization techniques .

Industrial production methods for organotrifluoroborates generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Potassium (3-((3-chlorophenyl)amino)-3-oxopropyl)trifluoroborate can be compared with other organotrifluoroborates such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and stability compared to other organotrifluoroborates .

Properties

IUPAC Name

potassium;[3-(3-chloroanilino)-3-oxopropyl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BClF3NO.K/c11-7-2-1-3-8(6-7)15-9(16)4-5-10(12,13)14;/h1-3,6H,4-5H2,(H,15,16);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYGGFLESBOHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)NC1=CC(=CC=C1)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BClF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1705578-16-0
Record name Borate(1-), [3-[(3-chlorophenyl)amino]-3-oxopropyl]trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1705578-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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